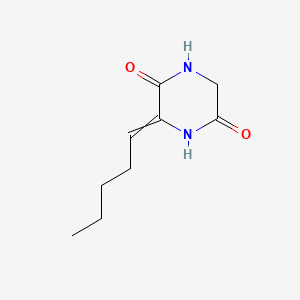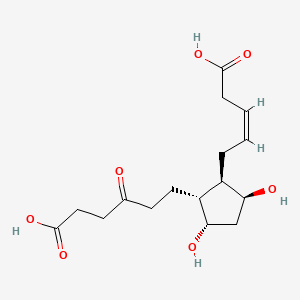
1,3-Phenylenediamine-d8
Overview
Description
1,3-Phenylenediamine-d8 is a deuterated form of 1,3-phenylenediamine, where the hydrogen atoms are replaced with deuterium. This compound is used primarily in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties. The molecular formula of this compound is C6D8N2, and it is known for its stability and distinct chemical behavior compared to its non-deuterated counterpart .
Mechanism of Action
Target of Action
1,3-Phenylenediamine-d8 is an aromatic amine
Mode of Action
As an aromatic amine, it can neutralize acids, acid chlorides, acid anhydrides, and chloroformates in exothermic reactions to form salts . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Result of Action
Exposure to this compound may result in irritation of the eyes, skin, mucous membrane, and respiratory tract . It is harmful if inhaled, swallowed, or absorbed through the skin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to turn red or purple on exposure to air due to the formation of oxidation products . Therefore, the environment in which this compound is stored and used can significantly impact its properties and effects.
Biochemical Analysis
Biochemical Properties
Its parent compound, 1,3-Phenylenediamine, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions and the role of 1,3-Phenylenediamine-d8 in biochemical reactions would require further experimental investigation.
Cellular Effects
Its parent compound, p-Phenylenediamine, is known to have mutagenic and carcinogenic effects in humans, as it is quickly absorbed by the blood after oral intake or intake through the skin . It is plausible that this compound may have similar effects on cells and cellular processes, but this would need to be confirmed through experimental studies.
Temporal Effects in Laboratory Settings
A study on isomeric phenylenediamines, including 1,3-Phenylenediamine, in different solvents observed a hypsochromic shift (toward shorter wavelengths) in the spectra when the polarity of the solvent increased .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models. Animal models are widely used for novel drug development for treatment of diabetes and its complications .
Metabolic Pathways
A study on the toxicity of p-Phenylenediamine, a main component of hair dyes, reported that the metabolites (quinone etc.) produced by p-Phenylenediamine cause mutagenic and carcinogenic effects in humans .
Subcellular Localization
Rna subcellular localization is a prevalent mechanism used in a variety of cell types in animal development .
Preparation Methods
1,3-Phenylenediamine-d8 can be synthesized through the deuteration of 1,3-phenylenediamine. The process involves the use of deuterium-containing reducing agents such as sodium deuteride. The reaction typically occurs under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium . Industrial production methods may involve large-scale deuteration processes using similar techniques but optimized for higher yields and purity.
Chemical Reactions Analysis
1,3-Phenylenediamine-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions where the amino groups are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Phenylenediamine-d8 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: It serves as an internal standard for NMR studies, helping to determine and identify the relevant information of aniline groups in organic compounds.
Chemical Research: It is used in the synthesis of various organic compounds and polymers.
Biological Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the production of dyes, polymers, and other industrial chemicals
Comparison with Similar Compounds
1,3-Phenylenediamine-d8 is unique due to its deuterated nature, which distinguishes it from other phenylenediamine isomers such as:
1,2-Phenylenediamine:
1,4-Phenylenediamine:
The deuterated form, this compound, offers advantages in NMR spectroscopy and other research applications due to its isotopic properties .
Properties
IUPAC Name |
1-N,1-N,3-N,3-N,2,4,5,6-octadeuteriobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCQRUWWHSTZEM-GCJHLHDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])[2H])N([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)
![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)



![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)

